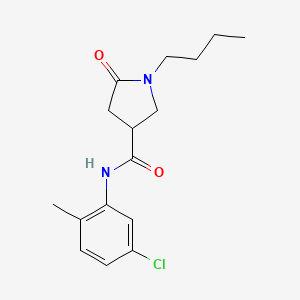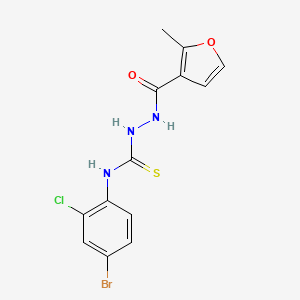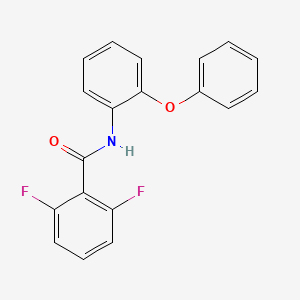
1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
描述
1-Butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BCT-197, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BCT-197 is a selective inhibitor of the chemokine receptor CXCR2, which plays a crucial role in the recruitment and activation of neutrophils, a type of white blood cell that is involved in the inflammatory response. In
作用机制
1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its effects by selectively inhibiting the chemokine receptor CXCR2, which is expressed on the surface of neutrophils and other immune cells. CXCR2 is involved in the recruitment and activation of neutrophils, which play a key role in the inflammatory response. By inhibiting CXCR2, this compound is able to reduce the recruitment and activation of neutrophils, thereby attenuating the inflammatory response. This mechanism of action has been demonstrated in several preclinical studies, including a study published in the Journal of Immunology in 2014.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of neutrophils into inflamed tissues. This compound has also been shown to reduce tissue damage and improve survival in animal models of sepsis and acute lung injury. In preclinical studies of cancer, this compound has been shown to inhibit tumor growth and metastasis, as well as reduce the recruitment of myeloid-derived suppressor cells, which play a role in tumor immune evasion.
实验室实验的优点和局限性
One of the main advantages of 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for CXCR2, which makes it a useful tool for studying the role of CXCR2 in various biological processes. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it suitable for in vivo studies. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings. In addition, the selectivity of this compound for CXCR2 means that it may not be suitable for studying other chemokine receptors that are involved in the inflammatory response.
未来方向
There are several potential future directions for research on 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent CXCR2 inhibitors that could be used in a clinical setting. Another area of interest is the investigation of the role of CXCR2 in other disease states, such as chronic obstructive pulmonary disease and rheumatoid arthritis. Finally, there is interest in exploring the potential of this compound as a combination therapy with other drugs, such as immune checkpoint inhibitors, to enhance their efficacy in the treatment of cancer.
科学研究应用
1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been the subject of numerous preclinical studies aimed at evaluating its potential therapeutic applications. One of the key areas of research has been in the field of inflammatory diseases, where this compound has shown promising results in animal models of various conditions, including acute lung injury, sepsis, and inflammatory bowel disease. This compound has also been investigated in the context of cancer, where CXCR2 is known to play a role in tumor growth and metastasis. In preclinical studies, this compound has been shown to inhibit tumor growth and metastasis in several different cancer types, including breast, prostate, and pancreatic cancer.
属性
IUPAC Name |
1-butyl-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-4-7-19-10-12(8-15(19)20)16(21)18-14-9-13(17)6-5-11(14)2/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDGJWQHLSUJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4838289.png)


![5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4838311.png)
![8-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4838318.png)
![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4838319.png)

![2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4838333.png)

![N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4838351.png)
![9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4838355.png)
![2-(4-biphenylyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4838356.png)
![1-(2-methoxyphenyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4838363.png)
![3-[({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4838371.png)
